Cas no 1006477-59-3 (4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline)

4-Methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline is a specialized aromatic amine derivative featuring a pyrazole-methylaniline scaffold. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its structural versatility, serving as a key intermediate in the development of biologically active molecules. The presence of both methyl-substituted aniline and 1-methylpyrazole moieties enhances its reactivity in electrophilic substitution and cross-coupling reactions. Its well-defined molecular structure ensures consistent performance in applications such as ligand design and heterocyclic synthesis. The compound exhibits moderate stability under standard conditions, facilitating handling and storage. Its synthetic utility is further underscored by its potential in agrochemical and medicinal chemistry research.
4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline structure
1006477-59-3 structure
Product Name:4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline
CAS No:1006477-59-3
MF:C12H15N3
MW:201.267602205276
CID:4558851
PubChem ID:19618987
Update Time:2025-06-09

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline
    • 1H-Pyrazole-4-methanamine, 1-methyl-N-(4-methylphenyl)-
    • 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline
    • Inchi: 1S/C12H15N3/c1-10-3-5-12(6-4-10)13-7-11-8-14-15(2)9-11/h3-6,8-9,13H,7H2,1-2H3
    • InChI Key: UAEAAOLDPQVDFP-UHFFFAOYSA-N
    • SMILES: N1(C)C=C(CNC2=CC=C(C)C=C2)C=N1

Computed Properties

  • Exact Mass: 201.126598g/mol
  • Monoisotopic Mass: 201.126598g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 201.27g/mol
  • XLogP3: 2.1
  • Topological Polar Surface Area: 29.8Ų

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline Pricemore >>

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Additional information on 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline

Introduction to 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline (CAS No. 1006477-59-3)

4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline, with the CAS number 1006477-59-3, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a substituted aniline moiety and a pyrazole ring, making it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline consists of an aniline core with a methyl group at the para position and a substituted methylene bridge linking the aniline to a 1-methylpyrazole ring. This arrangement imparts specific chemical and biological properties that have been extensively studied for their potential in drug discovery and development.

Recent research has highlighted the significance of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline in various biological contexts. For instance, studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties, making it a promising lead for the development of new treatments for inflammatory diseases and pain management. The anti-inflammatory activity is attributed to its ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.

In addition to its anti-inflammatory effects, 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline has also been investigated for its potential as an anticancer agent. Preclinical studies have demonstrated that this compound can induce apoptosis in cancer cells by targeting specific molecular targets, such as Bcl-2 family proteins and p53. These findings suggest that 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline could be further developed into a novel therapeutic agent for cancer treatment.

The pharmacokinetic properties of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline have also been studied to evaluate its suitability as a drug candidate. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for ensuring effective drug delivery and minimizing adverse effects. These properties make it an attractive candidate for further optimization and clinical testing.

Synthesis of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline involves several well-established chemical reactions. One common approach is to start with 4-methylaniline and react it with 1-bromomethylpyrazole in the presence of a base to form the desired product. This synthetic route is efficient and scalable, making it suitable for large-scale production in pharmaceutical settings.

The safety profile of 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline has been evaluated through various toxicological studies. These studies have indicated that the compound is generally well-tolerated at therapeutic doses, with minimal toxicity observed in animal models. However, as with any new drug candidate, further safety assessments are necessary to ensure its safe use in humans.

In conclusion, 4-methyl-N-(1-methyl-1H-pyrazol-4-yl)methylaniline (CAS No. 1006477-59-3) is a promising compound with diverse biological activities and potential applications in medicinal chemistry. Its unique structural features, combined with favorable pharmacokinetic properties and low toxicity, make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies are expected to uncover additional therapeutic applications and optimize its use as a novel drug candidate.

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